

Application Note: Mass Spectrometry Analysis of 11(Z)-Etheroleic Acid

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Compound of Interest

Compound Name: 11(Z)-Etheroleic acid

Cat. No.: B15552261

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Introduction

11(Z)-Etheroleic acid is an ether-linked fatty acid with potential roles in various physiological and pathological processes. Ether lipids, as a class, are integral components of cellular membranes and are involved in critical signaling pathways. Their unique ether linkage confers resistance to certain lipases and oxidative stress, suggesting distinct biological functions compared to their ester-linked counterparts. Accurate and sensitive quantification of specific ether lipids like **11(Z)-etheroleic acid** is crucial for understanding their biological significance and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of **11(Z)-etheroleic acid** using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of **11(Z)-Etheroleic acid**.

Parameter	Value	Details
Molecular Formula	C ₁₈ H ₃₀ O ₃	[1]
Molecular Weight	294.43 g/mol	[1]
Precursor Ion (Negative Mode)	m/z 293.21	[M-H] ⁻
Precursor Ion (Positive Mode)	m/z 295.23	[M+H] ⁺
Predicted Major Fragment Ions (Negative Mode CID)	m/z 155.11, 125.09, 97.06	Predicted based on cleavage of the ether bond and subsequent fragmentations.
Predicted Major Fragment Ions (Positive Mode CID)	m/z 277.22, 139.11, 111.08	Predicted based on neutral loss of water and hydrocarbon fragments.
Estimated Retention Time (C18 Column)	8-12 min	Dependent on the specific LC gradient and column dimensions.
Ionization Mode	Electrospray Ionization (ESI)	Recommended in both positive and negative modes for comprehensive analysis.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust lipid extraction is critical for accurate quantification. The following protocol is based on the widely used Methyl-tert-butyl ether (MTBE) method for its efficiency and suitability for high-throughput lipidomics.[2][3][4][5]

Materials:

- Biological sample (e.g., plasma, cell lysate, tissue homogenate)
- Methanol (MeOH), LC-MS grade
- Methyl-tert-butyl ether (MTBE), LC-MS grade

- Water, LC-MS grade
- Internal standard (e.g., a deuterated or odd-chain ether lipid)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge (capable of 10,000 x g and 4°C)
- Sample concentrator (e.g., SpeedVac)

Procedure:

- To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
- Add 200 µL of cold methanol containing the internal standard.
- Vortex the mixture for 30 seconds.
- Add 800 µL of cold MTBE.
- Vortex for 1 minute to ensure thorough mixing.
- Add 200 µL of water to induce phase separation.
- Vortex for 20 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
- Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
- Dry the extracted lipids in a sample concentrator.
- Reconstitute the dried lipid extract in 100 µL of a solution of acetonitrile/isopropanol/water (65:30:5 v/v/v) for LC-MS/MS analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
- Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

- Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
- Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate^[6]
- Flow Rate: 0.4 mL/min
- Column Temperature: 45°C
- Injection Volume: 5 µL
- LC Gradient:

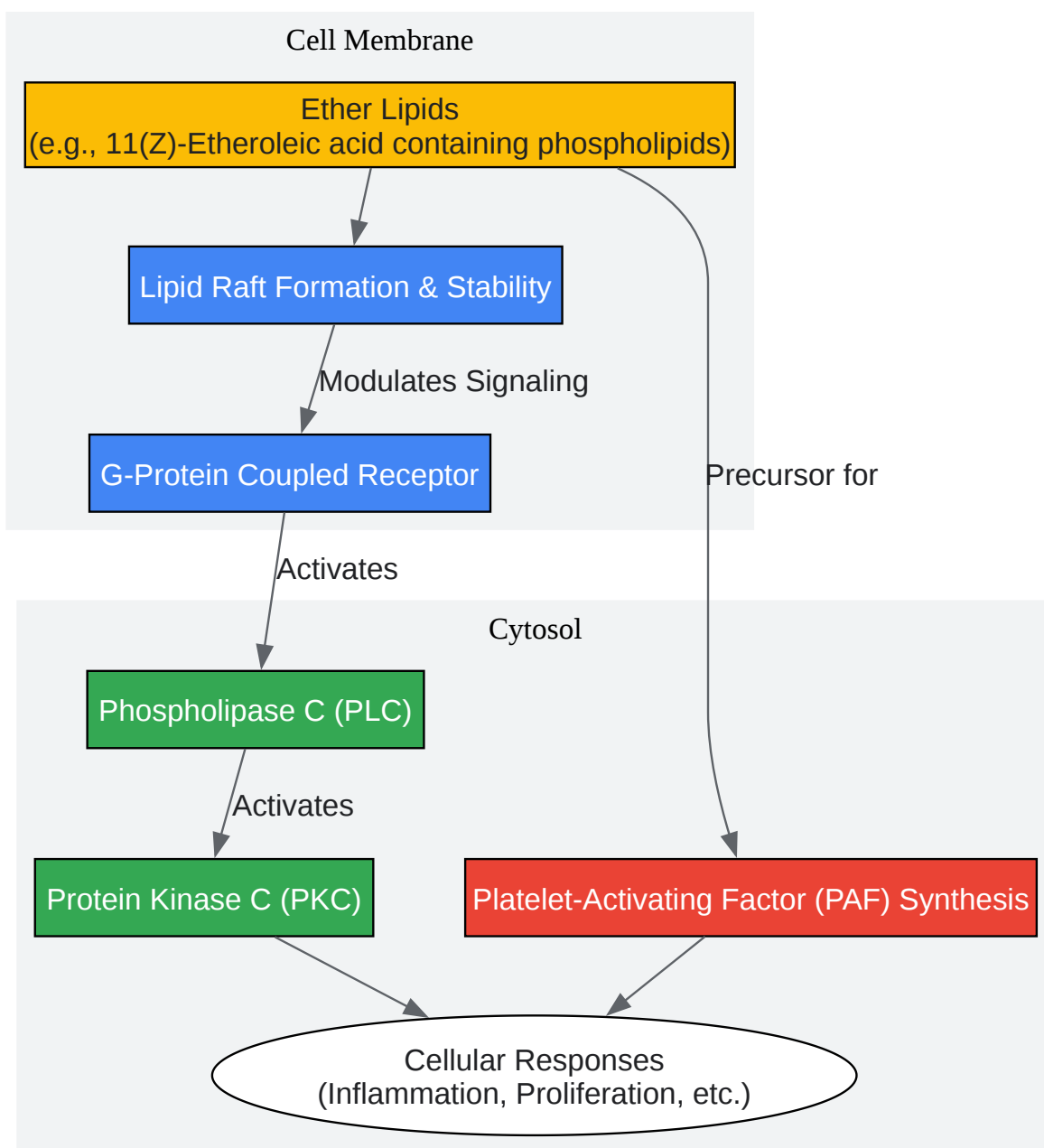
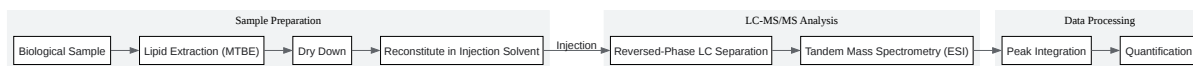
Time (min)	% Mobile Phase B
0.0	90
2.0	70
12.0	10
15.0	10
15.1	90

| 20.0 | 90 |

MS Conditions:

- Ionization Mode: ESI, Positive and Negative
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Collision Gas: Argon
- Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from the precursor ions to the predicted fragment ions.

Visualizations



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